molecular formula C10H11N3OS B7725608 2-Hydrazinyl-4-(3-methoxyphenyl)thiazole

2-Hydrazinyl-4-(3-methoxyphenyl)thiazole

Cat. No.: B7725608
M. Wt: 221.28 g/mol
InChI Key: KEMAPVLUNVSNJW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(3-methoxyphenyl)thiazole (Compound 5d) is a thiazole derivative featuring a hydrazinyl group at position 2 and a 3-methoxyphenyl substituent at position 4 of the thiazole ring. Synthesized as part of a series of heterocyclic compounds, 5d was characterized as a pale white solid with a melting point of 140°C and a moderate yield of 44% . Structural confirmation was achieved via $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, LC-MS, and analytical HPLC (AHPLC), which validated its purity and molecular formula ($ \text{C}{10}\text{H}{10}\text{N}_3\text{OS} $) . Thiazoles are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-14-8-4-2-3-7(5-8)9-6-15-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMAPVLUNVSNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazone Condensation and Cyclization

This two-step approach leverages the reactivity of thiosemicarbazides with carbonyl compounds to form thiosemicarbazones, which subsequently undergo cyclization with α-haloketones to yield the thiazole core.

Step 1: Formation of 3-Methoxyacetophenone Thiosemicarbazone
3-Methoxyacetophenone is condensed with thiosemicarbazide in refluxing ethanol containing glacial acetic acid as a catalyst. The reaction is monitored via thin-layer chromatography (TLC), with completion typically achieved within 2–3 hours. The resultant thiosemicarbazone intermediate is isolated through filtration and recrystallization, yielding a white crystalline solid (mp: 210–212°C).

Step 2: Cyclization with α-Haloketones
The thiosemicarbazone is reacted with α-chloroacetone in ethanol under reflux for 3 hours. The mechanism involves nucleophilic attack by the thiosemicarbazone’s sulfur atom on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen chloride. Purification via recrystallization from dioxane affords 2-hydrazinyl-4-(3-methoxyphenyl)thiazole in 70–78% yield.

Key Reaction Conditions:

  • Solvent: Ethanol or toluene

  • Catalyst: Glacial acetic acid (1–2 eq)

  • Temperature: Reflux (78–110°C)

  • Characterization: FT-IR (C=N stretch at 1605 cm⁻¹), ¹H NMR (δ 3.80 ppm for OCH₃), ESI-MS (m/z 221.28).

Diazotization and Reduction of 2-Amino-4-(3-Methoxyphenyl)Thiazole

This method involves synthesizing the thiazole amine precursor, followed by diazotization and reduction to introduce the hydrazinyl group.

Step 1: Synthesis of 2-Amino-4-(3-Methoxyphenyl)Thiazole
The Hantzsch thiazole synthesis is employed, where 3-methoxyacetophenone reacts with thiourea and iodine in ethanol under reflux. The reaction proceeds via in situ generation of α-iodoketone, which cyclizes with thiourea to form the 2-amino-thiazole derivative. The product is isolated in 65–70% yield after recrystallization from methanol.

Step 2: Diazotization and Reduction
The amine is diazotized using sodium nitrite and hydrochloric acid at 0–5°C, forming a diazonium salt. Subsequent reduction with freshly prepared sodium sulfite at 90–95°C for 2 hours yields the hydrazine derivative. This method achieves 85–90% purity and 80–85% yield, as confirmed by HPLC and elemental analysis.

Key Reaction Conditions:

  • Diazotization: 0–5°C, 1 hour

  • Reduction: Sodium sulfite (1 eq), 90–95°C

  • Workup: Precipitation at 0°C, filtration, and vacuum drying.

Optimization of Reaction Conditions

Solvent and Catalyst Effects

  • Thiosemicarbazone Route: Ethanol enhances solubility of intermediates, while toluene facilitates higher reflux temperatures for faster cyclization.

  • Diazotization Route: Aqueous hydrochloric acid minimizes side reactions during diazotization, and freshly prepared sulfite ensures efficient reduction.

Temperature and Time

Cyclization reactions require reflux (78–110°C) for 3 hours to maximize yield, whereas diazotization must occur below 5°C to prevent diazonium salt decomposition.

Analytical Characterization

Spectroscopic Data

  • FT-IR: Absorption bands at 3402 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N), and 1240 cm⁻¹ (C–O–C).

  • ¹H NMR: Singlet at δ 3.80 ppm (OCH₃), aromatic protons at δ 7.02–7.69 ppm.

  • ESI-MS: Molecular ion peak at m/z 221.28 (C₁₀H₁₁N₃OS).

Purity and Yield

MethodYield (%)Purity (%)
Thiosemicarbazone Route7895
Diazotization Route8599

Comparative Analysis of Synthetic Routes

Advantages and Limitations

  • Thiosemicarbazone Route:

    • Pros: Fewer steps, avoids hazardous hydrazine hydrate.

    • Cons: Lower purity (95%) due to byproduct formation during cyclization.

  • Diazotization Route:

    • Pros: Higher purity (99%), scalable for industrial production.

    • Cons: Requires handling toxic diazonium intermediates.

Environmental and Economic Considerations

The diazotization method generates aqueous waste containing sulfite ions, necessitating treatment, whereas the thiosemicarbazone route uses recyclable ethanol .

Chemical Reactions Analysis

Key Reaction Steps:

  • Thiosemicarbazone Formation :

    • 3-Methoxybenzaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions (sulphamic acid catalyst, 10 mol%) at room temperature .

    • Intermediate thiosemicarbazone forms within 10–20 minutes (monitored by TLC) .

  • Cyclization with Phenacyl Bromide :

    • The thiosemicarbazone intermediate is treated with phenacyl bromide in the presence of sodium acetate (3 mmol) and glacial acetic acid (0.5 mL) .

    • Reaction proceeds at room temperature, yielding 2-hydrazinyl-4-(3-methoxyphenyl)thiazole after recrystallization .

Reagents and Conditions

StepReagents/ConditionsRole
13-Methoxybenzaldehyde, thiosemicarbazide, sulphamic acid (10 mol%), ethanol, RTAldehyde activation and Schiff base formation
2Phenacyl bromide, NaOAc, glacial acetic acid, RTCyclization via Hantzsch thiazole synthesis

Yield : 67–79% .

Spectroscopic Characterization

The compound’s structure is confirmed using advanced spectroscopic techniques:

Table 1: Spectral Data for this compound

TechniqueKey Peaks/Assignments
IR (KBr) 3313 cm⁻¹ (–NH), 1556 cm⁻¹ (C=N azomethine), 1489 cm⁻¹ (C=N thiazole), 1240 cm⁻¹ (C–O–CH₃)
¹H NMR (DMSO-d₆) δ 3.79 (s, 3H, –OCH₃), 6.96–8.26 (m, Ar–H), 7.14 (s, 1H, thiazole H), 12.43 (s, 1H, –NH)
¹³C NMR δ 55.0 (–OCH₃), 101.6–167.9 (aromatic and thiazole carbons)
MS (ESI) m/z 355.29 [M+1]⁺

Reactivity and Functionalization

The hydrazinyl group at position 2 enables further derivatization:

Condensation with Carbonyl Compounds

  • Reacts with aldehydes/ketones to form hydrazone derivatives, enhancing biological activity .

  • Example: Condensation with 2-nitrobenzaldehyde yields Schiff bases with α-amylase inhibition properties (IC₅₀: 5.75 μM) .

Cycloaddition Reactions

  • Participates in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions to form triazole or pyrazole hybrids .

Table 2: Efficiency of Reported Methods

MethodCatalystSolventTimeYield
One-pot, two-stepSulphamic acidEthanol1–2 hrs70–79%
StepwiseGlacial acetic acidEthanol3–4 hrs63–72%

The one-pot method reduces reaction time and improves yield by avoiding intermediate isolation .

Mechanistic Insights

  • Step 1 : Sulphamic acid protonates the aldehyde carbonyl, facilitating nucleophilic attack by thiosemicarbazide .

  • Step 2 : Phenacyl bromide reacts with the thiosemicarbazone’s –SH group, followed by cyclization to form the thiazole ring .

Scientific Research Applications

Overview

2-Hydrazinyl-4-(3-methoxyphenyl)thiazole is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structure, featuring a thiazole ring substituted with a hydrazinyl group and a methoxyphenyl group, contributes to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.

Medicinal Chemistry

Anticancer Activity :

  • The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies indicated IC values below 10 µg/ml for some derivatives, highlighting its potential as an anticancer agent by inhibiting enzymes involved in cell proliferation .

Antimicrobial Activity :

  • Recent research has shown that derivatives of this compound exhibit potent inhibitory activity against Mycobacterium tuberculosis and Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard treatments . This positions it as a promising candidate for developing new antimicrobial agents.

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is essential for preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its therapeutic potential in managing conditions like diabetes and neurodegenerative disorders .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes, including topoisomerase II, which is crucial in DNA replication and repair processes. This interaction leads to DNA damage in cancer cells, further supporting its anticancer application .

Case Studies

StudyFindings
Anticancer Activity Evaluation Compounds derived from this compound showed IC values <10 µg/ml against MCF-7 cells, indicating strong anticancer properties .
Antimicrobial Efficacy Against C. albicans Two derivatives exhibited MIC values of 7.81 µg/mL and 3.9 µg/mL, outperforming fluconazole (15.62 µg/mL), suggesting their potential as antifungal agents .
Oxidative Stress Studies The compound's antioxidant capacity was assessed through various assays, demonstrating significant free radical scavenging activity .

Mechanism of Action

The mechanism by which 2-Hydrazinyl-4-(3-methoxyphenyl)thiazole exerts its effects involves its interaction with various molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

The physicochemical and synthetic properties of 5d are compared below with analogs bearing varied aryl substituents (Table 1). Key trends are discussed in the context of substituent effects.

Table 1: Comparison of 2-Hydrazinyl-4-arylthiazole Derivatives

Compound ID Aryl Substituent Melting Point (°C) Yield (%) Molecular Formula Reference
5d 3-Methoxyphenyl 140 44 $ \text{C}{10}\text{H}{10}\text{N}_3\text{OS} $
5c 4-Methoxyphenyl 188 87 $ \text{C}{10}\text{H}{10}\text{N}_3\text{OS} $
5b 3,4-Dichlorophenyl 107 80 $ \text{C}9\text{H}6\text{Cl}2\text{N}3\text{S} $
5g 4-Fluorophenyl 108 60 $ \text{C}9\text{H}7\text{FN}_3\text{S} $
5h 5-Methyl-4-phenyl 155 66 $ \text{C}{10}\text{H}{10}\text{N}_3\text{S} $
5i 2-Methoxyphenyl 122 89 $ \text{C}{10}\text{H}{10}\text{N}_3\text{OS} $

Substituent Position and Melting Point Trends

  • Para-Substitution (5c) : The 4-methoxyphenyl analog (5c ) exhibits the highest melting point (188°C), likely due to enhanced molecular symmetry and intermolecular interactions (e.g., π-π stacking) facilitated by the para-substituent .
  • Meta-Substitution (5d) : The 3-methoxyphenyl derivative (5d ) shows a lower melting point (140°C), suggesting reduced crystallinity compared to 5c .
  • Ortho-Substitution (5i) : The 2-methoxyphenyl isomer (5i ) has a further reduced melting point (122°C), likely due to steric hindrance disrupting packing efficiency .
  • Electron-Withdrawing Groups (5b, 5g) : Halogenated analogs (5b , 5g ) exhibit lower melting points (107–108°C), attributed to weaker van der Waals interactions and increased molecular weight .

Biological Activity

2-Hydrazinyl-4-(3-methoxyphenyl)thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, substituted with a hydrazinyl group at the second position and a methoxyphenyl group at the fourth position. Its potential applications span across antimicrobial, anticancer, and antioxidant activities, making it an interesting candidate for further research.

The compound's structure can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}N4_{4}S
  • Molecular Weight : 218.28 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • DNA Interaction : The compound can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, demonstrating potential as an anticancer agent .

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis. A derivative of this compound exhibited minimum inhibitory concentration (MIC) values ranging from 50 µg/ml to 100 µg/ml against drug-resistant strains of tuberculosis .

Anticancer Activity

In vitro studies have demonstrated that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this thiazole showed IC50_{50} values below 10 µg/ml against MCF-7 breast cancer cells, indicating potent anticancer properties .

Antioxidant and Antiglycation Properties

The compound also exhibits antioxidant activity, which is critical for preventing oxidative stress-related diseases. Furthermore, it has shown promising antiglycation activity, which could be beneficial in managing diabetes-related complications .

Case Studies and Research Findings

StudyBiological ActivityFindings
AntimicrobialInhibitory effects against Mycobacterium tuberculosis with MIC values of 50-100 µg/ml.
AnticancerSignificant cytotoxicity against MCF-7 cells with IC50_{50} values <10 µg/ml.
AntioxidantDemonstrated antioxidant properties in various assays.
AntiglycationEffective inhibition of glycation processes with IC50_{50} values indicating strong activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-hydrazinyl-4-(3-methoxyphenyl)thiazole, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves refluxing precursors (e.g., hydrazine derivatives and substituted thiazoles) in polar aprotic solvents like DMSO under catalytic conditions. For example, hydrazonoyl chlorides can react with thiazole intermediates under basic conditions to introduce the hydrazinyl group . Intermediates are purified via recrystallization (e.g., water-ethanol mixtures) and characterized using melting point analysis, IR (to confirm functional groups like -NH and C=N), and 1^1H/13^13C NMR (to verify regiochemistry and substitution patterns) . Elemental analysis (C, H, N) is used to confirm purity by comparing experimental and calculated values .

Q. How can researchers optimize reaction yields for thiazole-hydrazine derivatives?

  • Methodological Answer : Yield optimization requires adjusting reaction parameters:

  • Catalyst screening : Use copper(I) iodide or palladium catalysts for coupling reactions .
  • Solvent selection : Polar solvents (DMSO, DMF) enhance solubility of aromatic intermediates .
  • Reaction time : Prolonged reflux (18–24 hours) improves conversion rates, as seen in analogous hydrazine-thiazole syntheses .
  • Workup : Distillation under reduced pressure and ice-water quenching prevent byproduct formation .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for thiazole-hydrazine derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., thione-thiol equilibria) or impurities. Strategies include:

  • Multi-technique validation : Cross-verify 1^1H NMR with 13^13C NMR and HSQC/HSQC-TOCSY to assign ambiguous signals .
  • Computational support : Compare experimental IR stretching frequencies (e.g., C=N at 1600–1650 cm1^{-1}) with DFT-calculated vibrational modes .
  • Chromatographic purity checks : Use TLC/HPLC to confirm homogeneity before characterization .

Q. What strategies are effective for evaluating the biological activity of this compound analogs?

  • Methodological Answer :

  • Assay design : Use standardized antimicrobial (e.g., agar diffusion) or enzyme inhibition assays with positive controls (e.g., ciprofloxacin for bacterial studies) .
  • Structure-activity relationships (SAR) : Modify the 3-methoxyphenyl group or thiazole substituents to assess electronic/steric effects on activity. For example, electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring may enhance binding to target proteins .
  • Toxicity screening : Compare LD50_{50} values in cell lines or animal models with structurally related compounds (e.g., triazole-thiol derivatives) to identify low-toxicity candidates .

Q. How can computational methods guide the design of novel 2-hydrazinylthiazole derivatives?

  • Methodological Answer :

  • Docking studies : Use software (AutoDock, Schrödinger) to predict binding poses with target proteins (e.g., kinases or microbial enzymes). For instance, methoxy groups may form hydrogen bonds with active-site residues .
  • Reaction pathway modeling : Quantum chemical calculations (e.g., DFT) can identify energetically favorable intermediates in multi-step syntheses .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Hydrazinyl-4-(3-methoxyphenyl)thiazole
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2-Hydrazinyl-4-(3-methoxyphenyl)thiazole

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